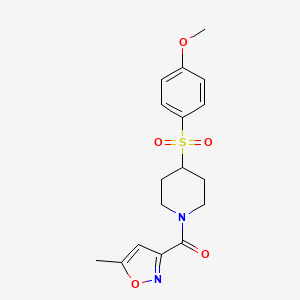

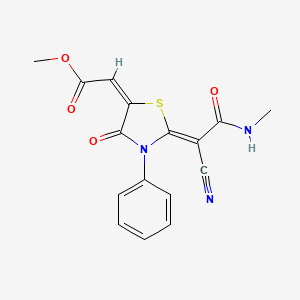

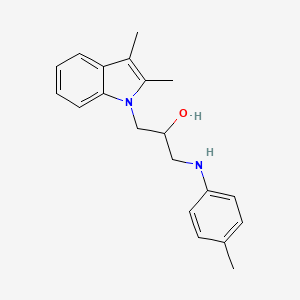

![molecular formula C20H21N3O4 B2530783 prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 683778-94-1](/img/structure/B2530783.png)

prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a pyrido[2,3-d]pyrimidine derivative, which is a class of compounds known for their diverse biological activities. This particular derivative features a prop-2-enyl group, a 4-ethylphenyl moiety, and a carboxylate ester function, suggesting potential for biological activity.

Synthesis Analysis

The synthesis of related pyrido[2,3-d]pyrimidine derivatives has been reported in the literature. For instance, ethyl-5-amino-8-(4-halophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydro pyrido[2,3-d]pyrimidine-6-carboxylate derivatives were synthesized through nucleophilic substitution reactions involving amidines, 4-haloanilines, and malonic acid . Another related compound, ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was synthesized via a Biginelli three-component cyclocondensation reaction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by a fused pyrimidine and pyridine ring system. The presence of substituents such as alkyl, aryl, and ester groups can significantly influence the chemical and biological properties of these molecules. The structural characterization of these compounds is typically confirmed using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .

Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a key step in their synthesis . The reactivity of these compounds can be further explored through reactions with different reagents, potentially leading to a wide array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The biological activities of these compounds, such as antibacterial, antifungal, antitumor, antioxidant, and radioprotective activities, have been evaluated in various studies . For example, compound 4, a related pyrimidine derivative, exhibited in vitro antioxidant activity and in vivo radioprotection in a Drosophila melanogaster model system .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Antibacterial, Antifungal, and Antitumor Applications : Pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to exhibit antibacterial, antifungal, and antitumor activities. These activities were confirmed through various analyses, highlighting the potential of these compounds in medical and pharmaceutical research (Shanmugasundaram et al., 2011).

Nonlinear Optical (NLO) Properties : Studies on pyrimidine derivatives have also explored their electronic, linear, and nonlinear optical properties. These findings suggest significant potential in the fields of medicine and nonlinear optics, underlining the importance of pyrimidine rings in nature and their promising applications (Hussain et al., 2020).

Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives have been developed as potential anticancer and anti-5-lipoxygenase agents, indicating the utility of pyrimidine derivatives in designing new therapeutic agents (Rahmouni et al., 2016).

Molecular Studies and Chemical Analysis

Molecular Docking and Biological Activities : Extensive molecular studies, including conformational analysis, spectroscopic insights, and molecular docking, have been conducted on pyrimidine derivatives to evaluate their biological activities. These studies provide valuable information on the structural requirements and potential biological targets for these compounds (Mary et al., 2021).

Antimicrobial Activity and Chemical Synthesis : The synthesis of new pyrimidine derivatives has led to the discovery of compounds with antimicrobial activity. These findings are crucial for the development of new antimicrobial agents, especially in the face of growing antibiotic resistance (Ghashang et al., 2013).

Wirkmechanismus

The mechanism of action of pyrimidine derivatives is often related to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-4-10-27-19(25)14-11(3)21-17-16(18(24)23-20(26)22-17)15(14)13-8-6-12(5-2)7-9-13/h4,6-9,15H,1,5,10H2,2-3H3,(H3,21,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJPSNHHMNRQKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)NC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

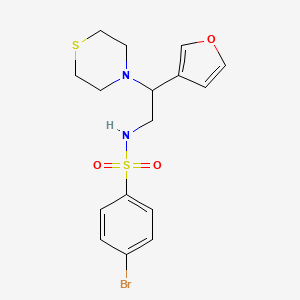

![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)

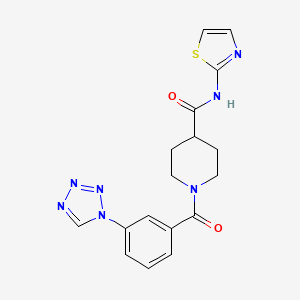

![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)

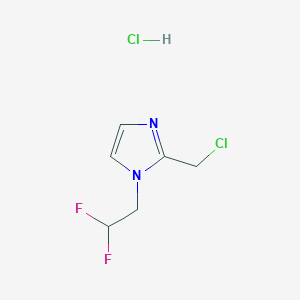

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2530715.png)

![4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B2530717.png)

![N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2530719.png)